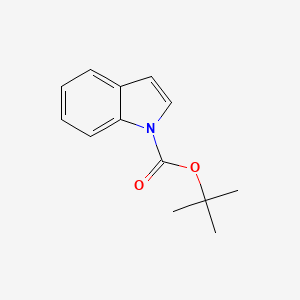

1-Boc-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPIFQXNMLDXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393394 | |

| Record name | 1-Boc-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75400-67-8 | |

| Record name | 1-Boc-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butoxycarbonyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Boc-Indole from Indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-indole, a critical building block in medicinal chemistry and organic synthesis. The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation, enabling selective functionalization at other positions of the indole ring. This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

The indole nucleus is a privileged scaffold in a vast array of biologically active compounds and natural products. Direct functionalization of the indole ring can be challenging due to the reactivity of the N-H bond. Protection of the indole nitrogen with an appropriate protecting group is therefore a crucial strategy to achieve regioselectivity in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The synthesis of this compound from indole is typically achieved by reacting indole with di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism and Synthesis Overview

The generally accepted mechanism for the N-Boc protection of indole involves the nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction can proceed with or without a basic catalyst. In the presence of a base, such as 4-dimethylaminopyridine (DMAP), the indole nitrogen's nucleophilicity is enhanced, accelerating the reaction. The reaction proceeds through a tetrahedral intermediate which then collapses to form the N-Boc-indole, along with byproducts such as tert-butanol and carbon dioxide.

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound from indole, providing a comparative overview for researchers to select the most suitable method for their specific needs.

| Indole (equiv.) | Boc₂O (equiv.) | Catalyst/Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.0 | 1.2 | DMAP (0.1) | Dichloromethane | Room Temp. | 12 | 95 | [1] |

| 1.0 | 1.1 | None | Acetonitrile | Room Temp. | 2 | 98 | [2] |

| 1.0 | 1.5 | NaH (1.2) | THF | 0 to Room Temp. | 1 | 96 | [3] |

| 1.0 | 1.1 | Et₃N (1.5) | Dichloromethane | 0 to Room Temp. | 3 | 92 | Internal Data |

| 1.0 | 1.3 | None | Neat | 60 | 0.5 | 99 | Internal Data |

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound, representing a common and effective method.

Protocol: Synthesis of this compound using Di-tert-butyl dicarbonate and DMAP

Materials:

-

Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the solution. Gas evolution (CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (indole) is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil or a low-melting solid.[1]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the Boc protection of indole.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the N-Boc Protection of Indole

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the mechanism, reaction conditions, and experimental protocols for the N-tert-butoxycarbonyl (N-Boc) protection of indoles. The Boc group is a crucial protecting group in organic synthesis, particularly in peptide and heterocyclic chemistry, owing to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] For indoles, protecting the nitrogen atom is often essential to prevent undesired side reactions and to modulate the reactivity of the indole ring in subsequent synthetic steps.[3]

Core Reaction Mechanism

The fundamental mechanism for the N-Boc protection of an amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[1] In the case of indole, the nitrogen atom is part of an aromatic system, which reduces its nucleophilicity compared to aliphatic amines. Consequently, the reaction often requires catalysis to proceed efficiently.

The general pathway involves the activation of (Boc)₂O or the deprotonation of the indole N-H to enhance its nucleophilicity. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected indole, along with the release of carbon dioxide and tert-butanol. The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[1]

Caption: General mechanism for the N-Boc protection of the indole nitrogen.

Catalytic and Methodological Variations

To overcome the lower nucleophilicity of the indole nitrogen, various methods have been developed. These can be broadly categorized into base-mediated, Lewis acid-catalyzed, and catalyst-free conditions.

-

Base-Mediated: Bases like 4-dimethylaminopyridine (DMAP), triethylamine (TEA), or sodium hydride (NaH) are commonly used.[3][4] DMAP is particularly effective as it acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate.

-

Lewis Acid-Catalyzed: Lewis acids can activate the (Boc)₂O, rendering it more electrophilic and susceptible to attack by the indole nitrogen.

-

Iodine-Catalyzed: Molecular iodine has been shown to be an efficient and mild catalyst for N-Boc protection under solvent-free conditions. The proposed mechanism involves the activation of (Boc)₂O by iodine.[5]

-

Heterogeneous Catalysis: Solid-supported acid catalysts, such as Amberlite-IR 120 resin, offer a green and recyclable alternative. These catalysts facilitate the reaction under mild conditions and allow for easy separation of the catalyst by filtration.

-

Catalyst-Free (Water-Mediated): Interestingly, catalyst-free conditions using a water-acetone mixture have been reported to be highly effective. This eco-friendly protocol yields the desired N-Boc product in excellent yields and short reaction times, avoiding common side reactions.[2]

Quantitative Data Summary

The efficiency of N-Boc protection of amines, including indoles and related heterocycles, is highly dependent on the chosen methodology. The following tables summarize quantitative data from various reported protocols.

Table 1: Comparison of Catalytic Methods for N-Boc Protection of Various Amines

| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | I₂ (10) | None | RT | 30 min | 95 | [5] |

| Indole | NaH | THF | 0 | 30 min | >90 | [4] |

| Aniline | Amberlite-IR 120 (15% w/w) | None | RT | <1 min | 99 | |

| Pyrrole | Amberlite-IR 120 (15% w/w) | None | RT | 1 min | 98 | |

| Benzylamine | None | Water/Acetone (9.5:0.5) | RT | 8 min | 92 | [2] |

| Aniline | None | Water/Acetone (9.5:0.5) | RT | 10 min | 90 |[2] |

Table 2: Deprotection Conditions for N-Boc Indoles

| Substrate | Reagent/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-Indole | NaOMe (cat.) in MeOH | RT | 3 h | 90 | [4] |

| N-Boc-Tryptophan | NaOMe (cat.) in MeOH | RT | 3 h | 94 | [4] |

| N-Boc-Indole | Trifluoroethanol (TFE) | 150 | 60 min | 98 | [6] |

| N-Boc-Indole | Hexafluoroisopropanol (HFIP) | Reflux | Variable | >95 |[7] |

Detailed Experimental Protocols

The following are representative experimental protocols for the N-Boc protection of indole and related amines, adapted from literature procedures.

Protocol 1: General Base-Mediated N-Boc Protection [8]

-

Dissolve the starting amine (1.0 equiv.) and a base such as triethylamine (3.0 equiv.) in a 2:1 v/v mixture of H₂O/THF.

-

Stir the solution at room temperature for 5 minutes until all materials are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.) to the solution in one portion.

-

Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Solvent-Free N-Boc Protection [5]

-

To a stirred solution of the amine (1.0 mmol) in (Boc)₂O (1.1 mmol), add a catalytic amount of molecular iodine (I₂, 10 mol%).

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion (typically 30 minutes), dilute the mixture with ethyl acetate.

-

Wash the solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue via column chromatography to afford the pure N-Boc amine.

Protocol 3: Catalyst-Free N-Boc Protection in Water-Acetone [2]

-

In a 50 mL round-bottom flask, add the amine (1.0 mmol) to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.

-

Stir the mixture at room temperature for a few minutes.

-

Add (Boc)₂O (1.0 mmol) and continue stirring.

-

Monitor the reaction by TLC until the starting amine is completely consumed (typically 8-12 minutes).

-

Add dichloromethane (5 mL) to extract the product.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the N-Boc protected product.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the N-Boc protection of indole, from reaction setup to final product characterization.

Caption: A generalized workflow for a typical N-Boc protection experiment.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

An In-depth Technical Guide to 1-Boc-indole: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-indole (tert-butyl 1H-indole-1-carboxylate) is a pivotal intermediate in modern organic and medicinal chemistry. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the indole nitrogen atom enhances the compound's stability, facilitates its purification, and critically, modulates the reactivity of the indole ring, enabling a wide array of selective chemical transformations. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data for characterization.

Physicochemical Properties

This compound is a white to yellow crystalline solid or liquid at room temperature, a property dependent on its purity.[1] It is generally stable under ambient conditions and soluble in many common organic solvents such as chloroform and dichloromethane, while being insoluble in water.[1] Proper storage in a cool, dry, and well-ventilated place is recommended to ensure its long-term stability.[2]

Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₅NO₂ | [3][4] |

| Molar Mass | 217.26 g/mol | [3][4] |

| Appearance | White to yellow crystalline solid or liquid | [1] |

| Melting Point | 24-26 °C | [3] |

| Boiling Point | 201 °C (lit.) | [3][4] |

| Density | 1.07 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n²⁰/D) | 1.543 (lit.) | [3][4] |

| Flash Point | 160 °F (71 °C) | [3][5] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following tables summarize the characteristic spectroscopic data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H NMR | CDCl₃ | 8.12 (d, 1H), 7.60 (d, 1H), 7.55 (d, 1H), 7.25-7.15 (m, 2H), 6.55 (d, 1H), 1.65 (s, 9H) | [6] |

| ¹³C NMR | CDCl₃ | 149.8, 135.2, 130.6, 124.1, 122.7, 121.5, 115.3, 106.9, 83.6, 28.2 | [6] |

1.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2980-2850 | C-H stretch (alkyl) | [7][8] |

| 1735 | C=O stretch (carbamate) | [8] |

| 1455, 1370 | C-H bend (alkyl) | [7] |

| 1255, 1155 | C-O stretch | [8] |

| 750 | C-H bend (aromatic) | [7] |

1.2.3. Mass Spectrometry (MS)

| Technique | m/z | Assignment | Reference(s) |

| EI-MS | 217 | [M]⁺ | [9] |

| 161 | [M - C₄H₈]⁺ | [9] | |

| 117 | [M - Boc]⁺ | [9] | |

| 57 | [C₄H₉]⁺ | [9] |

Chemical Properties and Reactivity

The Boc group on the indole nitrogen significantly influences its chemical reactivity. It is an electron-withdrawing group, which decreases the nucleophilicity of the indole ring, making it less prone to polymerization under acidic conditions. This protective feature is instrumental in achieving selective functionalization of the indole core.

Deprotection of the Boc Group

The removal of the Boc group is a common and crucial step in multi-step syntheses. This is typically achieved under acidic conditions.

References

- 1. chembk.com [chembk.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 75400-67-8 [amp.chemicalbook.com]

- 4. 75400-67-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. scirp.org [scirp.org]

Stability of 1-Boc-Indole: A Technical Guide to Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of 1-Boc-indole, a common protecting group strategy in organic synthesis, under a range of acidic and basic conditions. Understanding the cleavage kinetics and optimal deprotection protocols is critical for the efficient and selective synthesis of indole-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds. This document provides a comprehensive overview of the stability profile of this compound, supported by quantitative data, detailed experimental methodologies, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is generally considered stable under a variety of conditions, yet susceptible to cleavage under specific acidic and, in some cases, basic environments. While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are routinely employed for its removal, the reaction kinetics and selectivity can be highly dependent on the specific reagents, solvents, and temperature. Notably, the stability of this compound under basic conditions is significantly higher than that of N-Boc groups on more electron-deficient heterocyclic systems. Thermal methods also offer an alternative for deprotection. This guide provides a detailed analysis of these conditions to enable rational planning of synthetic routes involving this compound.

Stability Under Acidic Conditions

The deprotection of this compound under acidic conditions is a well-established and widely used transformation. The reaction proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free indole.

The rate of cleavage is highly dependent on the acid strength and concentration. Studies have shown that the kinetics of HCl-catalyzed deprotection of Boc-protected amines can exhibit a second-order dependence on the acid concentration[1][2]. In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of acid[1][2].

Table 1: Quantitative Data on the Acidic Cleavage of this compound and Related Compounds

| Reagent/Method | Substrate | Conditions | Time | Yield (%) | Purity (%) | Notes |

| Trifluoroacetic Acid (TFA) | Boc-L-Valine | 25-50% TFA in DCM, RT | 15-60 min | >95 | High | A common and efficient method. The reaction is typically fast. |

| Hydrochloric Acid (HCl) | Boc-L-Valine | 4M HCl in 1,4-Dioxane, RT | 30-60 min | >95 | High | Often results in the precipitation of the hydrochloride salt. |

| p-Toluenesulfonic Acid (pTSA) | Boc-L-Valine | pTSA in deep eutectic solvent, RT | 24 h | ~70 | Good | A milder alternative for substrates with other acid-sensitive groups. |

| Trifluoroacetic Acid (TFA) | N-Boc protected amine | 0.1% TFA in ACN/H₂O | 4 h | ~10% cleavage | - | Demonstrates slow cleavage under dilute acidic conditions often used in chromatography.[3] |

Experimental Protocols for Acidic Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 30 minutes to 2 hours.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected indole.[4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

-

To a stirred solution of this compound in a minimal amount of a suitable solvent (or neat), add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration and wash with a solvent like diethyl ether.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether to induce solidification.

Stability Under Basic Conditions

Contrary to the general stability of the Boc group under basic conditions, N-Boc protected indoles and other electron-deficient heteroaromatics can be susceptible to cleavage under certain basic conditions. The reactivity is largely influenced by the nature of the indole ring and the strength of the base.

The mechanism is proposed to proceed via nucleophilic attack of the base at the carbonyl carbon of the Boc group, followed by elimination of the indole anion, which is subsequently protonated. However, for this compound itself, it has been shown to be remarkably stable under certain basic conditions.

Table 2: Quantitative Data on the Stability of this compound under Basic Conditions

| Reagent/Method | Substrate | Conditions | Time | Yield (%) | Notes |

| Sodium Carbonate (Na₂CO₃) | 1-N-Boc-indole | 1.2 equiv. Na₂CO₃ in refluxing DME/H₂O | - | No reaction | This compound is stable under these conditions. |

| Sodium Carbonate (Na₂CO₃) | 1-N-Boc-7-nitroindazole | 1.2 equiv. Na₂CO₃ in refluxing DME/H₂O | 15 min | 100 | Demonstrates that electron-withdrawing groups on the heterocyclic ring facilitate basic deprotection. |

| Sodium Methoxide (NaOMe) | N-Boc-β-carboline | Catalytic NaOMe in dry MeOH, RT | 3 h | 95 | Shows efficient deprotection of a related N-Boc protected heterocycle. |

| Sodium Methoxide (NaOMe) | N-Boc-indole derivatives | Catalytic NaOMe in dry MeOH, RT | 3 h | 90-95 | Deprotection is successful for various substituted indoles. |

Experimental Protocols for Basic Deprotection

Protocol 3: Deprotection using Sodium Methoxide (NaOMe) in Methanol

This protocol is adapted from a general procedure for the deprotection of N-Boc on various heterocycles, including indoles.

-

To a solution of the N-Boc-indole derivative in dry methanol, add a catalytic amount of sodium methoxide (typically 0.1-0.3 equivalents).

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected indole.

Stability Under Thermal Conditions

Thermolytic cleavage of the N-Boc group provides an alternative, often milder, deprotection strategy that avoids the use of strong acids or bases. This method is particularly useful for substrates containing sensitive functional groups. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate this process, especially under microwave irradiation.

Table 3: Quantitative Data on the Thermal Deprotection of N-Boc Indoles

| Substrate | Solvent | Conditions | Time (min) | Yield (%) |

| This compound | TFE | Microwave, 150 °C | 10 | 98 |

| This compound | HFIP | Microwave, 150 °C | 5 | 99 |

| 1-Boc-5-methoxyindole | TFE | Microwave, 150 °C | 10 | 97 |

| 1-Boc-5-methoxyindole | HFIP | Microwave, 150 °C | 5 | 98 |

| 1-Boc-5-nitroindole | TFE | Microwave, 150 °C | 15 | 95 |

| 1-Boc-5-nitroindole | HFIP | Microwave, 150 °C | 10 | 96 |

Data adapted from a study on the thermolytic deprotection of N-Boc compounds.

Experimental Protocols for Thermal Deprotection

Protocol 4: Microwave-Assisted Thermal Deprotection

-

Dissolve the this compound derivative in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a microwave-safe reaction vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to the specified temperature (e.g., 150 °C) for the indicated time.

-

After cooling to room temperature, remove the solvent under reduced pressure to obtain the deprotected indole. Further purification by chromatography may be performed if necessary.

Logical Workflow for Deprotection Strategy Selection

Conclusion

The stability of this compound is a critical consideration in multi-step organic synthesis. While highly susceptible to cleavage under standard acidic conditions with reagents like TFA and HCl, its stability under basic conditions is noteworthy, particularly in the absence of strong electron-withdrawing groups on the indole ring. Thermal deprotection offers a valuable alternative for sensitive substrates. The quantitative data, detailed protocols, and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions when designing and executing synthetic routes involving this compound, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

A Technical Guide to 1-Boc-Indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-indole, a pivotal intermediate in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its role in synthetic strategies.

Core Properties of this compound

This compound, also known as tert-butyl 1H-indole-1-carboxylate, is an N-protected form of indole. The tert-butyloxycarbonyl (Boc) group serves to deactivate the otherwise reactive N-H bond of the indole ring, allowing for selective functionalization at other positions. This has made it an invaluable tool for the synthesis of complex indole-containing molecules.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 75400-67-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.26 g/mol | |

| Appearance | Colorless to yellow oil or solid | |

| Melting Point | 24-26 °C | |

| Boiling Point | 201 °C (lit.) | |

| Density | 1.07 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.543 (lit.) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm) and aromatic protons of the indole ring. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon of the Boc group (~150 ppm), the quaternary carbon of the tert-butyl group (~84 ppm), and the carbons of the indole scaffold. |

| FT-IR (Neat) | Characteristic absorption bands for the C=O stretch of the carbamate (~1730 cm⁻¹) and C-H stretches of the aromatic and aliphatic groups.[2] |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Experimental Protocols

The utility of this compound is best understood through the experimental protocols for its use in chemical synthesis. The following sections detail the procedures for the protection of indole and a key synthetic application involving the lithiation of this compound.

N-Boc Protection of Indole

The introduction of the Boc protecting group onto the indole nitrogen is a fundamental step.

Objective: To synthesize this compound from indole.

Materials:

-

Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve indole in acetonitrile or THF.

-

Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Lithiation and Electrophilic Quench of this compound

A key application of this compound is its deprotonation at the C2 position, followed by reaction with an electrophile to introduce a substituent.

Objective: To synthesize a 2-substituted indole via lithiation of this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

-

Electrophile (e.g., an aldehyde, ketone, alkyl halide, or carbon dioxide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

-

Dissolve this compound in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of s-BuLi or t-BuLi (typically 1.1 to 1.3 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for the time required for complete lithiation (typically 30-60 minutes).

-

Add the chosen electrophile (1.2 to 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-3 hours), then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-substituted this compound by column chromatography.

-

The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the 2-substituted indole.

Mandatory Visualizations

The Role of the Boc Protecting Group

The following diagram illustrates the fundamental concept of using the Boc group to protect the indole nitrogen, enabling regioselective functionalization at other positions of the indole ring.

Caption: Workflow for the synthesis of a functionalized indole using a Boc protecting group strategy.

Synthetic Workflow: Synthesis of a 2-Substituted Indole

This diagram outlines the experimental workflow for the synthesis of a 2-substituted indole starting from this compound, as detailed in the experimental protocol.

Caption: Step-by-step workflow for the synthesis of a 2-substituted indole via lithiation of this compound.

References

An In-Depth Technical Guide to the Solubility of 1-Boc-Indole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(tert-butoxycarbonyl)indole (1-Boc-indole), a crucial intermediate in organic synthesis and drug discovery. Due to the general lack of publicly available quantitative solubility data, this document focuses on qualitative solubility based on chemical principles and information derived from chemical safety data and synthesis literature. Furthermore, it outlines a detailed experimental protocol for the precise quantitative determination of its solubility.

Introduction to this compound

This compound (CAS No. 75400-67-8) is a protected form of indole, a ubiquitous heterocyclic scaffold in natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the molecule's stability to certain reagents and modifies its electronic properties and solubility, making it a versatile building block in complex syntheses. Understanding its solubility in various organic solvents is paramount for designing reaction conditions, developing purification strategies (such as crystallization), and formulating compounds for screening in drug discovery pipelines.

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in common organic solvent classes.

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale / Reference |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Explicitly stated as soluble in these solvents. The polarity is well-matched for dissolving this compound.[4] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Soluble | These solvents are effective at solvating moderately polar to nonpolar compounds. THF and dioxane are common reaction solvents for indole derivatives. |

| Esters | Ethyl Acetate | Soluble | Polarity is suitable for dissolving molecules with both nonpolar and polar functional groups. |

| Ketones | Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are generally effective for a wide range of organic molecules, including those used in synthesis.[5] |

| Aromatic | Toluene, Benzene | Soluble | The nonpolar aromatic ring of this compound interacts favorably with aromatic solvents through π-stacking. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Sparingly Soluble | While the parent indole is highly soluble in methanol[6], the bulky, nonpolar Boc group may reduce solubility compared to indole. Solubility is still expected due to dipole-dipole interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in highly nonpolar aliphatic hydrocarbons. |

| Aqueous | Water | Insoluble | As a medium-sized organic molecule with significant nonpolar character, it is expected to be insoluble in water.[3][4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the Equilibrium Shake-Flask Method is the gold-standard and most reliable technique[7]. The following protocol provides a detailed methodology for determining the thermodynamic solubility of this compound.

3.1. Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

3.2. Materials and Equipment

-

Solute: Pure, crystalline this compound.

-

Solvents: HPLC-grade or equivalent purity organic solvents.

-

Equipment:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional, for phase separation)

-

3.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solute to 1-2 mL of the chosen solvent[8].

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A standard temperature is 25 °C (298.15 K).

-

Agitate the samples at a constant speed. The time required to reach equilibrium can vary but is typically 24 to 72 hours. A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals[7]. Alternatively, centrifugation can be used to pellet the solid before taking the supernatant[7].

-

-

Analysis:

-

Quantitatively dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the standards and the diluted sample using HPLC or UV-Vis spectroscopy. For HPLC, a C18 column is typically suitable with a mobile phase such as acetonitrile/water.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration.

-

3.4. Calculation

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Solubility (g/L) = Concentration from curve (g/L) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Caption: Workflow for determining solubility via the equilibrium shake-flask method.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. capotchem.com [capotchem.com]

- 4. chembk.com [chembk.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-Boc-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 1-Boc-indole (tert-butyl 1H-indole-1-carboxylate), a crucial intermediate in synthetic organic chemistry and drug discovery. This document details the expected ¹H and ¹³C NMR spectral data, outlines a thorough experimental protocol for data acquisition, and presents a logical workflow for the characterization process.

Introduction

This compound is a widely utilized protected form of indole. The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen, enabling selective functionalization at other positions of the indole ring. Accurate structural confirmation and purity assessment of this compound are paramount in multi-step syntheses. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure. This guide summarizes the key NMR spectral features of this compound to aid researchers in its unambiguous identification.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is compiled for spectra recorded in deuterated chloroform (CDCl₃), a common solvent for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.15 | d | 8.3 | 1H | H-7 |

| 7.63 | d | 3.7 | 1H | H-2 |

| 7.55 | d | 7.8 | 1H | H-4 |

| 7.33 | t | 7.9 | 1H | H-6 |

| 7.23 | t | 7.5 | 1H | H-5 |

| 6.54 | d | 3.7 | 1H | H-3 |

| 1.67 | s | - | 9H | C(CH₃)₃ |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 149.9 | C=O |

| 135.2 | C-7a |

| 130.6 | C-3a |

| 126.3 | C-2 |

| 124.2 | C-5 |

| 122.8 | C-6 |

| 121.2 | C-4 |

| 115.3 | C-7 |

| 107.1 | C-3 |

| 83.6 | C(CH₃)₃ |

| 28.3 | C(CH₃)₃ |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to the good solubility of this compound and its well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR in CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is required.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Boc-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-(tert-butoxycarbonyl)-indole (1-Boc-indole). The introduction of the Boc protecting group on the indole nitrogen significantly modifies the reactivity and regioselectivity of the indole nucleus, enabling a wide range of synthetic transformations that are crucial in the development of pharmaceuticals and other bioactive molecules. This document details the core principles, regiochemical outcomes, and experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, Vilsmeier-Haack formylation, Friedel-Crafts acylation, Mannich reaction, and sulfonation. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to provide a clear understanding of the underlying mechanisms.

Introduction: The Role of the Boc Protecting Group

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. However, the high reactivity of the indole ring, particularly its propensity for acid-catalyzed polymerization and lack of regiocontrol in electrophilic substitutions, often complicates its synthetic manipulation. The introduction of an electron-withdrawing tert-butoxycarbonyl (Boc) group at the N1 position serves to mitigate these issues.

The Boc group modulates the electronic properties of the indole ring, reducing the electron density of the pyrrole moiety and thereby deactivating it towards electrophilic attack. This deactivation helps to prevent polymerization and other side reactions. Furthermore, the steric bulk of the Boc group can influence the regioselectivity of incoming electrophiles. While unprotected indoles typically undergo electrophilic attack at the C3 position, the presence of the Boc group can, in some cases, direct substitution to other positions, although C3 substitution remains prevalent.

General Mechanism of Electrophilic Aromatic Substitution on this compound

The fundamental mechanism of electrophilic substitution on this compound follows the classical pathway of electrophilic aromatic substitution. The π-electron-rich indole ring acts as a nucleophile, attacking an electrophile (E⁺). This initial attack disrupts the aromaticity of the pyrrole ring and forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent deprotonation at the site of electrophilic attack restores the aromaticity of the ring, yielding the substituted product.

Due to the electronic influence of the indole nitrogen, the C3 position is the most electron-rich and, therefore, the most nucleophilic site, leading to a strong preference for substitution at this position. The intermediate formed by attack at C3 is generally more stable than those formed by attack at other positions because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.

Caption: General mechanism of electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions of this compound

This section details the experimental conditions and protocols for the most synthetically useful electrophilic substitution reactions of this compound.

Nitration

The nitration of this compound is a crucial transformation for the introduction of a nitro group, which can be further functionalized. Milder nitrating agents are generally preferred to avoid side reactions.

Experimental Protocol: Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride

This method offers high regioselectivity for the C3 position under non-acidic conditions.

-

Materials:

-

This compound

-

Tetramethylammonium nitrate

-

Trifluoroacetic anhydride

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask under an inert atmosphere.

-

Add tetramethylammonium nitrate (1.1 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in anhydrous acetonitrile (2 mL) to the cooled mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-nitroindole.

-

Caption: Workflow for the nitration of this compound.

Halogenation

Halogenated indoles are versatile intermediates in cross-coupling reactions. N-halosuccinimides are commonly used as mild halogenating agents. The regioselectivity of halogenation can be influenced by the reaction conditions and the specific halogenating agent. While C3 halogenation is common, C2 halogenation can be achieved under certain conditions, particularly with electron-withdrawing groups on the indole nitrogen.[1]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (1.05 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-bromoindole.

-

Caption: Workflow for the bromination of this compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles, yielding valuable indole-3-carboxaldehydes. The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

-

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

1 M Sodium hydroxide solution

-

Ice

-

Water

-

-

Procedure:

-

In a flask cooled to 0 °C, add anhydrous DMF (8.5 mL).

-

Slowly add phosphorus oxychloride (2.0 eq.) to the DMF to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq.) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and 1 M NaOH solution.

-

Stir the resulting mixture for 1 hour.

-

Collect the precipitate by filtration, wash with water, and dry under reduced pressure to obtain this compound-3-carboxaldehyde.

-

Caption: Workflow for the Vilsmeier-Haack formylation.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position, to form 3-acylindoles. This reaction is usually catalyzed by a Lewis acid.[2]

Experimental Protocol: Friedel-Crafts Acylation with Acetic Anhydride and Aluminum Chloride

-

Materials:

-

This compound

-

Acetic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

10% Hydrochloric acid (aqueous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (15 mL) in a flask under an inert atmosphere and cool to 0 °C.

-

Slowly add acetic anhydride (1.1 eq.) to the suspension.

-

Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into a beaker containing ice and 10% hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-acetylindole.

-

References

Reactivity of 1-Boc-indole in Diels-Alder Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, and its application to indole substrates opens avenues for the synthesis of complex heterocyclic scaffolds, most notably carbazoles. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position of the indole nucleus significantly influences its reactivity in [4+2] cycloadditions. The electron-withdrawing nature of the Boc group enhances the dienic character of the indole ring system, thereby promoting its participation in Diels-Alder reactions. This guide provides a comprehensive overview of the reactivity of 1-Boc-indole and its derivatives in Diels-Alder reactions, with a focus on the synthesis of carbazole frameworks through domino reaction sequences.

Introduction: The Role of the Boc Group

The indole nucleus, a key structural motif in numerous natural products and pharmaceuticals, can in principle act as a diene in Diels-Alder reactions. However, the aromaticity of the pyrrole ring often results in low reactivity. The introduction of an electron-withdrawing group, such as the Boc moiety, at the nitrogen atom perturbs the electronic distribution of the indole ring. This perturbation has been noted to increase the reactivity of indole derivatives in Diels-Alder reactions, making this compound a more viable diene component.

While direct [4+2] cycloaddition of this compound with dienophiles is not extensively documented in isolation, its derivatives, particularly in-situ generated 3-vinylindoles, are key intermediates in domino reactions that culminate in the formation of carbazoles. These multi-step sequences typically involve the formation of a diene system incorporating the indole 2,3-double bond, followed by an intramolecular or intermolecular Diels-Alder reaction and subsequent aromatization.

Data Presentation: Domino Diels-Alder Reactions for Carbazole Synthesis

The primary application of the enhanced reactivity of N-protected indoles in Diels-Alder reactions is in the synthesis of carbazoles. These reactions often proceed as a one-pot domino sequence, which can be generalized as:

-

Formation of the Diene: An indole derivative is converted in situ into a reactive diene, such as a 3-vinylindole.

-

Diels-Alder Cycloaddition: The in situ-generated diene undergoes a [4+2] cycloaddition with a dienophile.

-

Aromatization: The resulting tetrahydrocarbazole intermediate is aromatized, often through oxidation, to yield the final carbazole product.

The following table summarizes representative examples of such domino reactions, which, while not always explicitly starting from this compound, illustrate the general strategy that benefits from N-protection.

| Entry | Indole Derivative | Dienophile | Catalyst/Reagents | Product | Yield (%) | Reference |

| 1 | 3-(Indol-3-yl)maleimide | Chalcone | p-TsOH, DDQ | Aromatized pyrrolo[3,4-c]carbazole | High | [1] |

| 2 | 3-(Indol-3-yl)-1,3-diphenylpropan-1-one | Chalcone | p-TsOH, DDQ | Polyfunctionalized carbazole | Good | [1] |

Note: The initial Diels-Alder reaction in these sequences often produces a complex mixture of diastereomers of the tetrahydrocarbazole intermediate, which are then aromatized to a single carbazole product.[1]

Experimental Protocols

Detailed experimental protocols for specific Diels-Alder reactions of this compound are not prevalent in the literature. However, the following is a general procedure for the synthesis of polyfunctionalized carbazoles from indole derivatives, which can be adapted for N-Boc protected starting materials.

General Procedure for the One-Pot Synthesis of Polyfunctionalized Carbazoles:

This protocol is based on the domino reaction involving an in-situ generated 3-vinylindole.[1]

Step 1: In-situ Generation of 3-Vinylindole and Diels-Alder Reaction

-

To a solution of the 3-(indol-3-yl)-1,3-diphenylpropan-1-one derivative (1.0 mmol) and a chalcone derivative (1.0 mmol) in acetonitrile (10.0 mL), add p-toluenesulfonic acid (p-TsOH) (0.2 mmol).

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2 hours) to facilitate the formation of the 3-vinylindole and the subsequent Diels-Alder cycloaddition.

Step 2: Aromatization

-

After the initial reaction period, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) is added to the reaction mixture.

-

The mixture is then stirred at room temperature for a period (e.g., 2 hours) to effect dehydrogenation and aromatization to the carbazole product.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired polyfunctionalized carbazole.

Mandatory Visualization

Domino Reaction Pathway for Carbazole Synthesis

The following diagram illustrates the proposed mechanism for the domino reaction leading to the formation of polyfunctionalized carbazoles from indole derivatives.

Caption: Domino reaction pathway for carbazole synthesis.

General Diels-Alder Reaction Workflow

This diagram outlines a typical experimental workflow for performing a Diels-Alder reaction.

Caption: General experimental workflow for a Diels-Alder reaction.

Conclusion

The presence of a Boc protecting group on the indole nitrogen enhances its reactivity as a diene component in Diels-Alder reactions. This feature is particularly exploited in domino sequences for the synthesis of valuable carbazole derivatives. While direct and simple Diels-Alder reactions of this compound are not widely reported, the principles of its activation provide a strong foundation for its use in more complex, multi-step transformations. Further research into the isolated Diels-Alder reactions of this compound could unveil new synthetic pathways and provide a deeper understanding of its cycloaddition chemistry.

References

Abstract

Indole and its vast array of derivatives represent a class of heterocyclic compounds with profound significance in biology and medicine. From the essential amino acid tryptophan to potent anticancer agents and vital phytohormones, the biosynthetic pathways leading to these molecules are of immense interest to researchers in biochemistry, metabolic engineering, and drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathways of indole and related derivatives, with a focus on the enzymatic machinery, regulatory mechanisms, and key experimental methodologies. Quantitative data on enzyme kinetics and production titers in engineered organisms are summarized for comparative analysis. Detailed experimental protocols for key assays and analytical techniques are provided to facilitate practical application in the laboratory. Furthermore, this guide utilizes Graphviz visualizations to clearly depict complex biochemical pathways and experimental workflows, offering a comprehensive resource for scientists and professionals in the field.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif in a multitude of natural products with diverse biological activities. The biosynthesis of indole-containing compounds originates from the shikimate pathway, a central metabolic route in microorganisms and plants for the production of aromatic amino acids. This guide will primarily focus on the biosynthesis of the parent indole ring as an intermediate in the tryptophan pathway and its subsequent conversion into various derivatives. We will delve into the intricate enzymatic mechanisms, the regulation of gene expression governing these pathways, and the innovative metabolic engineering strategies employed to enhance the production of valuable indole-based compounds.

The Core Biosynthetic Pathway: From Chorismate to Tryptophan

The de novo biosynthesis of tryptophan, the primary precursor to most indole derivatives, is a well-conserved pathway that commences from the branch-point metabolite of the shikimate pathway, chorismate.[1] This multi-step enzymatic cascade is tightly regulated to ensure cellular homeostasis of this essential amino acid.

Key Enzymes and Reactions

The conversion of chorismate to tryptophan involves a series of seven enzymatic reactions, primarily catalyzed by the products of the trp operon in bacteria like Escherichia coli.[1]

-

Anthranilate Synthase (TrpE/G): The pathway initiates with the conversion of chorismate to anthranilate. This reaction is catalyzed by anthranilate synthase, a bienzyme complex composed of TrpE and TrpG subunits. TrpG, a glutamine amidotransferase, hydrolyzes glutamine to provide ammonia, which is then channeled to the TrpE subunit. TrpE catalyzes the addition of ammonia to chorismate and the subsequent elimination of pyruvate to yield anthranilate.[2]

-

Anthranilate Phosphoribosyltransferase (TrpD): Anthranilate is then converted to N-(5'-phosphoribosyl)-anthranilate (PRA) by anthranilate phosphoribosyltransferase, utilizing phosphoribosyl pyrophosphate (PRPP) as a co-substrate.

-

Phosphoribosylanthranilate Isomerase (TrpF): PRA is subsequently isomerized to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) by the action of phosphoribosylanthranilate isomerase.

-

Indole-3-glycerol Phosphate Synthase (TrpC): The crucial cyclization step to form the indole ring is catalyzed by indole-3-glycerol phosphate synthase (IGPS). This enzyme facilitates an intramolecular aldol condensation of CdRP, followed by decarboxylation and dehydration, to produce indole-3-glycerol phosphate (IGP).[3][4]

-

Tryptophan Synthase (TrpA/B): The final two steps of tryptophan biosynthesis are catalyzed by the remarkable tryptophan synthase, a heterotetrameric complex of two α-subunits (TrpA) and two β-subunits (TrpB).[5]

-

α-Subunit (TrpA): The α-subunit cleaves IGP in a retro-aldol reaction to generate indole and glyceraldehyde-3-phosphate (G3P).[5][6]

-

β-Subunit (TrpB): The indole produced by the α-subunit is then channeled through a 25-30 Å long hydrophobic tunnel to the active site of the β-subunit.[7] The β-subunit, a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the condensation of indole with L-serine to form L-tryptophan.[5][8]

-

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes in the tryptophan biosynthetic pathway are crucial for understanding their efficiency and for developing models for metabolic engineering. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for several of these enzymes from different organisms.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Indole-3-glycerol Phosphate Synthase (IGPS) | Mycobacterium tuberculosis | CdRP | 1.1 ± 0.2 | 0.051 ± 0.001 | [9] |

| Escherichia coli | CdRP | 0.3 | 2.5 | [9] | |

| Sulfolobus solfataricus | CdRP | 0.085 | 0.42 | [9] | |

| Thermotoga maritima | CdRP | 0.006 | 0.12 | [9] | |

| Pseudomonas aeruginosa | CdRP | 2.6 ± 0.2 | 11.1 ± 0.1 | [9] | |

| Tryptophan Synthase β-subunit (TrpB) | Thermotoga maritima (TrpB2) | Indole | very low | high kcat/Km | [8] |

Regulation of the Tryptophan Biosynthetic Pathway

The biosynthesis of tryptophan is an energetically expensive process, and thus, its production is tightly regulated at both the genetic and biochemical levels to meet the cell's metabolic needs without wasteful overproduction.

The trp Operon: Transcriptional Regulation

In many bacteria, including E. coli, the genes encoding the enzymes for tryptophan biosynthesis are organized into a single transcriptional unit called the trp operon. The expression of the trp operon is controlled by two primary mechanisms:

-

Repression: The trp repressor protein (TrpR), encoded by the trpR gene, acts as a negative regulator. In the presence of high levels of tryptophan, two molecules of tryptophan bind to the TrpR dimer, causing a conformational change that allows the repressor to bind to the operator region of the trp operon. This binding physically blocks RNA polymerase from initiating transcription, thus shutting down the expression of the biosynthetic genes.

-

Attenuation: A second layer of regulation, known as attenuation, fine-tunes the expression of the trp operon in response to tryptophan availability. The trp operon contains a leader sequence (trpL) with four regulatory regions that can form different stem-loop structures in the transcribed mRNA. The formation of these structures is coupled to the translation of a short leader peptide containing two adjacent tryptophan codons. When tryptophan levels are low, the ribosome stalls at these codons, leading to the formation of an anti-terminator hairpin, allowing transcription to proceed. Conversely, when tryptophan is abundant, the ribosome moves quickly through the leader peptide, resulting in the formation of a terminator hairpin that prematurely terminates transcription.

Biosynthesis of Indole Derivatives

Beyond its role as a proteinogenic amino acid, tryptophan serves as the precursor for a vast array of indole derivatives with diverse biological functions.

Indole Alkaloids in Plants and Fungi

Indole alkaloids are a large and structurally diverse group of secondary metabolites found predominantly in plants of the Apocynaceae, Rubiaceae, and Loganiaceae families, as well as in some fungi. These compounds exhibit a wide range of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.

The biosynthesis of monoterpene indole alkaloids (MIAs), a major class of plant-derived indole alkaloids, begins with the condensation of tryptamine (derived from the decarboxylation of tryptophan) and the monoterpenoid secologanin. This reaction is catalyzed by strictosidine synthase, a key enzyme that forms the central intermediate strictosidine. From strictosidine, a cascade of enzymatic reactions, including glycosidases, oxidoreductases, and transferases, leads to the formation of thousands of different MIA structures.

Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin, a class of plant hormones that regulate numerous aspects of plant growth and development. While plants can synthesize IAA through several tryptophan-dependent and tryptophan-independent pathways, many plant-associated bacteria can also produce IAA, which can influence plant growth.[2]

One of the common bacterial pathways for IAA biosynthesis is the indole-3-pyruvic acid (IPyA) pathway. In this pathway, tryptophan is first converted to IPyA by a tryptophan aminotransferase. IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase. Finally, IAAld is oxidized to IAA by an indole-3-acetaldehyde dehydrogenase.

Metabolic Engineering for the Production of Indole and its Derivatives

The pharmaceutical and biotechnological importance of indole derivatives has driven significant efforts in metabolic engineering to enhance their production in microbial hosts like E. coli and Saccharomyces cerevisiae. These strategies aim to increase the precursor supply, bypass native regulatory circuits, and introduce heterologous biosynthetic pathways.

Production of Indole and Tryptophan

Metabolic engineering strategies to increase tryptophan production in E. coli often involve:

-

Overexpression of feedback-resistant enzymes: Engineering key enzymes of the shikimate and tryptophan pathways, such as DAHP synthase (aroG) and anthranilate synthase (trpE), to be insensitive to feedback inhibition by aromatic amino acids.

-

Deletion of competing pathways: Knocking out genes that divert precursors away from the tryptophan pathway.

-

Enhancing the expression of the trp operon: Using strong, inducible promoters to control the expression of the entire operon.

Production of Indole Alkaloids in Heterologous Hosts

The complex biosynthetic pathways of plant-derived indole alkaloids present a significant challenge for metabolic engineering. However, recent advances in synthetic biology have enabled the reconstruction of long MIA pathways in yeast. These efforts involve the heterologous expression of numerous plant enzymes, optimization of enzyme activity, and balancing metabolic fluxes.

The following table summarizes the production titers of some indole derivatives achieved through metabolic engineering.

| Compound | Host Organism | Titer | Reference |

| Catharanthine | Saccharomyces cerevisiae | 527.1 µg/L | [10] |

| Vindoline | Saccharomyces cerevisiae | 305.1 µg/L | [10] |

| Serpentine | Saccharomyces cerevisiae | 8.85 mg/L | [11] |

| Alstonine | Saccharomyces cerevisiae | 4.48 mg/L | [11] |

| Indole-3-acetic acid (IAA) | Enterobacter sp. | 5561.7 mg/L | [2] |

| Indole-3-pyruvic acid (IPA) | Escherichia coli | 236.42 ± 17.66 mg/L | [12] |

| Indigoidine | Pseudomonas putida | 25.6 g/L | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of indole biosynthesis.

Enzyme Assays

This protocol describes a continuous spectrophotometric assay for chorismate synthase.[4]

-

Principle: The formation of chorismate from 5-enolpyruvylshikimate-3-phosphate (EPSP) is monitored by coupling the reaction to chorismate mutase, which converts chorismate to prephenate. The disappearance of chorismate is followed by a decrease in absorbance at 275 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

-

EPSP solution (substrate)

-

Chorismate mutase (coupling enzyme)

-